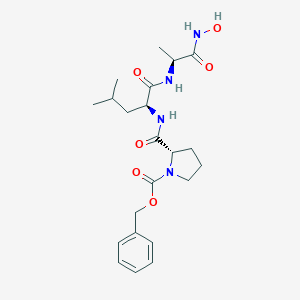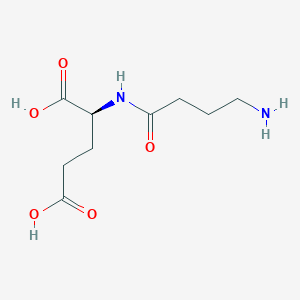![molecular formula C41H78O4Si2 B044284 (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl CAS No. 223259-26-5](/img/structure/B44284.png)
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of eicosatetraenoic acid derivatives, including variations similar to the target compound, often involves complex chemical processes. For example, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid and its tritium-labelled analogue [5,6-3H]arachidonic acid is based on acetylenic compounds. These derivatives have been utilized as substrates for enzymatic synthesis of prostaglandins, illustrating the complex steps involved in synthesizing such compounds (Miagkova et al., 1987).
Molecular Structure Analysis
The molecular structure of eicosatetraenoic acid derivatives is critical for understanding their chemical behavior. A study on β-oxidation resistant indole-based eicosatetraenoic acid receptor antagonists sheds light on the importance of molecular structure in determining the compound's activity and interaction with receptors (Qiuji Ye et al., 2017).
Chemical Reactions and Properties
Eicosatetraenoic acid derivatives participate in various chemical reactions, playing roles as precursors in the synthesis of biologically active molecules. For instance, the stereospecific synthesis of 11S,12S-oxido 5Z,7E,9E,14Z-eicosatetraenoic acid from 2-deoxy-D-ribose demonstrates the compound's involvement in producing biologically significant molecules (R. Zamboni et al., 1984).
Physical Properties Analysis
The physical properties of eicosatetraenoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's handling and application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the mechanism of action in biological systems, define the utility and significance of eicosatetraenoic acid derivatives. Studies on the inhibition of specific acid-induced activation by novel indole OXE receptor antagonists highlight the compound's chemical behavior and interaction with biological systems (V. Gore et al., 2014).
科学的研究の応用
Eicosanoids in Inflammation
Eicosanoids, derived from arachidonic acid (5,8,11,14-eicosatetraenoic acid), play crucial roles in inflammation. These molecules, produced through cyclo-oxygenase and lipoxygenase pathways, serve as chemical mediators in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the cyclo-oxygenase pathway, impacting the production of eicosanoids. Novel inhibitors targeting both cyclo-oxygenase and lipoxygenase pathways could provide more effective and safer options for controlling inflammation, suggesting potential research applications for new eicosatetraenoic acid derivatives in inflammatory conditions (Higgins, 1985).
Pharmacological Activities of Triterpenoid Derivatives
Triterpenoid compounds, including ursolic acid derivatives, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. These activities are largely attributed to their ability to modulate various molecular pathways, suggesting that eicosatetraenoic acid derivatives could be explored for similar pharmacological potentials. The exploration of natural and synthetic derivatives for enhanced bioavailability and therapeutic efficacy remains a significant area of research (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).
Potential in Neurodegenerative and Psychiatric Diseases
The therapeutic potential of certain compounds in managing neurodegenerative and psychiatric conditions has been highlighted, with mechanisms involving protection against oxidative damage and modulation of the monoaminergic system. This indicates a promising area for the application of eicosatetraenoic acid derivatives in treating such disorders, given their potential for biochemical modulation (Ramos-Hryb et al., 2017).
Environmental and Toxicological Studies
Research on the occurrence and toxicity of compounds in the environment, such as triclosan, highlights the importance of understanding the environmental impact and toxicological profiles of chemical compounds. This aspect is crucial for the development and application of new chemical entities, including eicosatetraenoic acid derivatives, ensuring their safety and efficacy in both clinical and environmental contexts (Bedoux et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVHNWBBNDCOH-YKIHZAAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

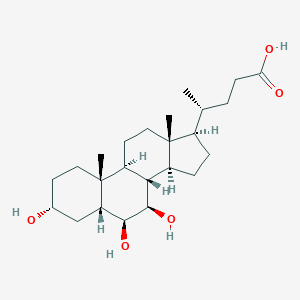
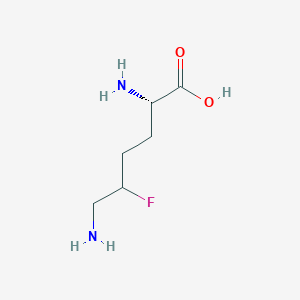
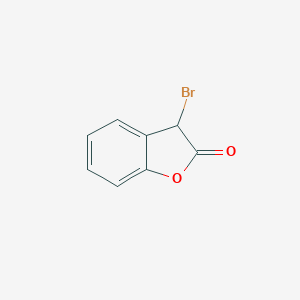
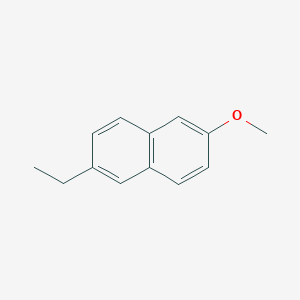
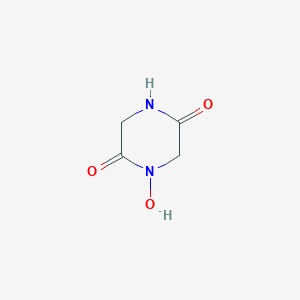
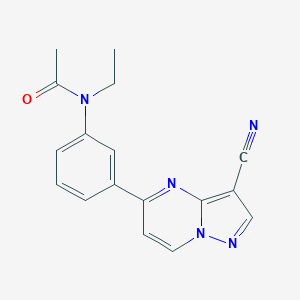
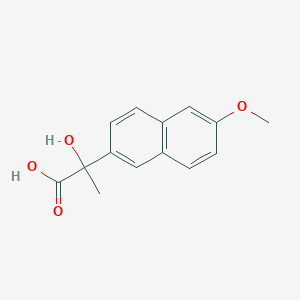
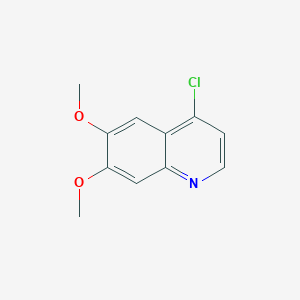
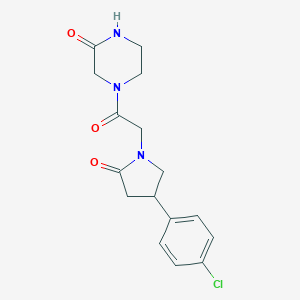
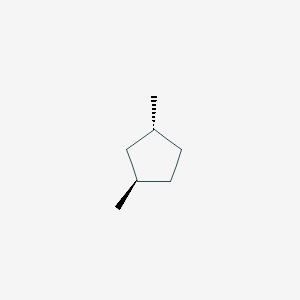
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
